Lenvatinib impurity 2, also known by its chemical name and identified by the CAS number 417722-93-1, is a significant impurity associated with the synthesis of lenvatinib, a receptor tyrosine kinase inhibitor used primarily in cancer treatment. Lenvatinib itself is utilized for conditions such as thyroid cancer and renal cell carcinoma. The characterization and control of impurities like lenvatinib impurity 2 are crucial in ensuring the safety and efficacy of the pharmaceutical product.
Lenvatinib impurity 2 arises during the synthetic processes involved in producing lenvatinib mesilate. The impurity profile is carefully monitored through various analytical techniques to ensure compliance with regulatory standards. The European Medicines Agency has documented the manufacturing processes that include multiple crystallization steps to control impurities effectively .
Lenvatinib impurity 2 is classified under pharmaceutical impurities, specifically as a synthetic intermediate or degradation product formed during the synthesis of lenvatinib. Its identification and quantification are essential for quality control in pharmaceutical formulations.
The synthesis of lenvatinib impurity 2 involves several chemical reactions that occur during the production of lenvatinib. One notable method includes the reaction of p-aminosalicylic acid with sodium hydroxide in a suitable solvent, followed by further reactions that yield various intermediates, including lenvatinib impurity 2 .
The process typically includes:
The chemical formula and molecular weight of lenvatinib impurity 2 are essential for its characterization. The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular architecture.
Lenvatinib impurity 2 may participate in several chemical reactions during its synthesis:
The reaction mechanisms often involve:
Lenvatinib itself functions by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and growth. While specific data on the mechanism of action for lenvatinib impurity 2 is limited, it is likely that impurities can affect the pharmacodynamics of the primary drug through interactions at similar binding sites or through altered pharmacokinetics due to changes in solubility or stability.
Lenvatinib impurity 2's physical properties such as melting point, boiling point, and solubility are crucial for its characterization but are not extensively documented in current literature. Typically, impurities are characterized by their chromatographic behavior.
Chemical properties include reactivity with other compounds, stability under various conditions (e.g., temperature, pH), and potential interactions with excipients in pharmaceutical formulations. The stability profile can be assessed through accelerated stability studies.
Lenvatinib impurity 2 serves primarily as a reference standard in analytical chemistry for quality control purposes. It is utilized in:
Process-related impurities in tyrosine kinase inhibitors (TKIs) like lenvatinib present significant challenges in pharmaceutical development due to their potential impact on drug efficacy and patient safety. These impurities originate from starting materials, synthetic intermediates, or side reactions during manufacturing. For lenvatinib mesylate, a multi-targeted TKI used in advanced thyroid, renal, and hepatocellular carcinomas, the presence of impurities necessitates rigorous analytical control strategies. Among these, Lenvatinib Impurity 2 (chemically identified as 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxylic acid) represents a critical degradation product requiring systematic characterization and control [2] [5].
The formation of such impurities carries substantial implications for antineoplastic drug quality. Regulatory agencies mandate strict limits (typically ≤0.15% for unidentified impurities) to ensure final product safety [5]. Impurity profiling studies reveal that Lenvatinib Impurity 2 arises predominantly through hydrolytic cleavage of the parent molecule's urea linkage, particularly under acidic conditions. This degradation pathway directly compromises the structural integrity of lenvatinib, potentially diminishing its kinase inhibitory activity against VEGF receptors (VEGFR1-3), FGFRs, and other therapeutic targets [1] [4]. Analytical characterization of this impurity employs advanced techniques including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirming its molecular formula as C₁₈H₁₄ClN₃O₅ with a molecular weight of 387.78 g/mol [2]. Structural elucidation further verifies its formation via scission of the cyclopropylaminocarbonyl group from lenvatinib's quinoline core [4] [5].
Table 1: Characterization Data for Lenvatinib Impurity 2
Property | Specification |
---|---|
Chemical Name | 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxylic acid |
IUPAC Name | 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxylic acid |
Molecular Formula | C₁₈H₁₄ClN₃O₅ |
Molecular Weight | 387.78 g/mol |
CAS Registry Number | Not Available |
Key Synonyms | Lenvatinib Chloro Impurity; Lenvatinib Degradant DP-3 |
Structural Significance | Hydrolytic cleavage product of parent urea bond |
Primary Detection Methods | HPLC/UV (245 nm), UPLC-QTof-MS |
The control of Lenvatinib Impurity 2 exemplifies the integration of Quality-by-Design (QbD) principles into modern pharmaceutical analysis. Regulatory frameworks like ICH Q3A(R2) and Q11 require systematic risk assessment of impurities throughout the drug lifecycle. Within QbD paradigms, Impurity 2 is classified as a critical quality attribute (CQA) due to its potential toxicity and interference with drug stability [1] [6]. Stability-indicating methods developed under QbD protocols employ Plackett-Burman experimental designs and response surface methodology (RSM) to optimize chromatographic separation. For instance, robust HPLC methods validated per ICH Q2(R1) guidelines achieve baseline resolution of Impurity 2 from lenvatinib and other degradants using C18 columns (250 × 4.6 mm, 5µm) with mobile phases containing ammonium acetate (pH 3.5) and acetonitrile [1].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0